molecular formula C17H19BrN2O3S2 B2931857 2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 790284-91-2

2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2931857
CAS RN: 790284-91-2
M. Wt: 443.37
InChI Key: FDZTWWJZJFJFMM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzothiophene core (a bicyclic compound with a benzene ring fused to a thiophene ring) and a benzenesulfonamide moiety . The exact properties of this compound would depend on the precise arrangement of these components and the positions of the various substituents.


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions that introduce different functional groups at various stages . The exact synthesis pathway would depend on the specific structure of the compound and could involve techniques such as bromination, sulfonation, and amide formation .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the positions of the atoms in the molecule and the nature of the bonds between them.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule . For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . These properties could be measured using various analytical techniques .

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

Compounds similar to 2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been utilized in the homogeneous catalytic aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters. This process involves the insertion of carbon monoxide into a substrate, a crucial reaction in the synthesis of pharmaceuticals and agrochemicals, indicating the compound's potential in catalysis and synthetic chemistry (Müller et al., 2005).

Antimalarial Activity

Benzothiophene derivatives, which share a structural motif with the chemical , have shown significant pharmacological potential. Specifically, benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria, suggesting the chemical's possible application in developing new antimalarial agents (Banerjee et al., 2011).

Photodynamic Therapy for Cancer

The structural features of benzenesulfonamides have been explored in the context of photodynamic therapy (PDT) for cancer treatment. Specifically, new zinc phthalocyanines substituted with benzenesulfonamide derivatives have demonstrated high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in PDT. This research underscores the compound's relevance in developing treatments for cancer (Pişkin et al., 2020).

Synthesis of Polyamides and Polybenzimidazole

Research into related compounds has led to the synthesis of novel AB monomers and their polymerization to produce rod-like para-oriented polymers like polybenzimidazole. These polymers exhibit unique physical properties, such as solubility in specific acids and high crystallinity, pointing to the compound's utility in advanced material science and engineering (Kovar & Arnold, 1976).

Inhibition of Enoyl-ACP Reductase in Antimalarial Research

Continuing the theme of antimalarial activity, benzothiophene carboxamide derivatives, by extension, could serve as inhibitors of the Plasmodium enoyl-acyl carrier protein (ACP) reductase. This enzyme is crucial for fatty acid synthesis in the malaria parasite, making it a valuable target for antimalarial drug development. The compound's related derivatives have shown promise as slow-binding inhibitors, offering a pathway to novel therapeutic agents (Banerjee et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it’s a drug, it might interact with specific proteins in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it’s a drug candidate, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

2-[(4-bromo-3-methylphenyl)sulfonylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S2/c1-9-3-5-12-14(7-9)24-17(15(12)16(19)21)20-25(22,23)11-4-6-13(18)10(2)8-11/h4,6,8-9,20H,3,5,7H2,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZTWWJZJFJFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NS(=O)(=O)C3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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